REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[OH:15].C([O-])([O-])=O.[Cs+].[Cs+].CN(C=O)C.F[C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][C:29]=1[F:37]>CC#N>[F:37][C:29]1[CH:30]=[C:31]([N+:34]([O-:36])=[O:35])[CH:32]=[CH:33][C:28]=1[O:15][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)O
|
Name
|
Cs2CO3
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
42.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
Ice (500 mL) was added to the residual suspension
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Type
|
STIRRING
|
Details
|
the mixture was stirred overnight for precipitation
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
further purified by a silica gel column chromatography (EtOAc)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.1 g | |
YIELD: PERCENTYIELD | 51.2% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |